N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
Description
N-(2-(Methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a substituted acetamide derivative characterized by a methylthio (-SMe) group on the ortho position of the phenyl ring and a 1H-pyrrole moiety attached to the central acetamide backbone. This compound’s structure combines aromatic and heterocyclic features, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-phenyl-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-23-17-12-6-5-11-16(17)20-19(22)18(21-13-7-8-14-21)15-9-3-2-4-10-15/h2-14,18H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZDPXZLCWXVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves a multi-step organic synthesis process:
Starting Materials: : Common starting materials include 2-bromo-N-(methylthio)benzamide, benzene, and pyrrole.
Reaction Steps
First, the bromination of N-(methylthio)benzamide results in 2-bromo-N-(methylthio)benzamide.
This is followed by a nucleophilic substitution reaction with phenylacetyl chloride to yield an intermediate.
The final step involves the cyclization of the intermediate with pyrrole under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods generally optimize reaction conditions to increase yield and reduce costs. This includes the use of efficient catalysts, automated reaction monitoring, and high-throughput synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide undergoes various types of chemical reactions:
Oxidation: : Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: : Possible reduction of the phenyl or pyrrole rings under specific conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: : Halogenating agents, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules. Its reactivity provides insights into the behavior of heterocyclic compounds.
Biology: : Explored for its potential as a bioactive molecule in drug discovery. Studies focus on its interactions with biological targets.
Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Utilized in the development of novel materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide exerts its effects involves several molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, and proteins that interact with the compound.
Pathways Involved: : Signal transduction pathways, metabolic pathways, and gene expression regulation. The compound may bind to specific targets, altering their activity and triggering downstream effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity
- Methylthio Group : The -SMe group in the target compound may enhance lipophilicity and enable sulfur-mediated interactions (e.g., metal coordination or hydrophobic binding). This contrasts with the -OCH3 (methoxy) or -Cl groups in analogs, which are more electronegative and influence electronic distribution .
- Heterocyclic Moieties: The 1H-pyrrole ring in the target compound differs from thiazole (in ) or pyrimidine (in ) derivatives. Pyrrole’s NH group can participate in hydrogen bonding, similar to thiazole’s N-atom, but with distinct geometry and donor-acceptor capacity .
- Chiral Centers : Unlike D-95 (a chiral trifluoroacetamide derivative), the target compound lacks a reported stereocenter, suggesting differences in enantioselective interactions .
Hydrogen Bonding and Crystallographic Behavior
Compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit intermolecular N–H···N hydrogen bonds forming R²,²(8) graph-set motifs, stabilizing crystal packing . While crystallographic data for the target compound are absent, analogous pyrrole-containing structures (e.g., ) may adopt similar hydrogen-bonded networks. Graph-set analysis (as per Etter’s rules ) could predict dimeric or chain-like motifs for the target molecule.
Biological Activity
N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 315.41 g/mol. The compound features a methylthio group, a phenyl group, and a pyrrole moiety, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Activity : Certain derivatives have shown efficacy against viral infections by inhibiting replication through mechanisms like cyclooxygenase suppression .
- Anticonvulsant Activity : Analogous compounds have been evaluated for their anticonvulsant properties, demonstrating effectiveness in models of epilepsy through modulation of voltage-sensitive sodium channels .
- Anticancer Potential : Some studies suggest that related compounds can inhibit tumor growth in specific cancer cell lines, indicating a potential role in cancer therapy .
Antiviral Activity
In a study examining antiviral agents, compounds structurally related to this compound demonstrated significant inhibition of hepatitis C virus replication. The effective concentrations (EC50 values) were reported in the low micromolar range (0.20 - 0.35 μM), highlighting the importance of specific substitutions on the phenyl ring for enhanced activity .
Anticonvulsant Activity
A series of N-phenyl derivatives were synthesized and tested for anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The most potent derivative exhibited an IC50 value indicating moderate binding affinity to neuronal voltage-sensitive sodium channels. This suggests that modifications in the molecular structure can lead to improved anticonvulsant properties .
Anticancer Activity
Research on various molecular hybrids has shown that compounds containing similar structural motifs can exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The substitution patterns on the aromatic rings significantly influence the cytotoxicity profiles, with some derivatives achieving IC50 values below 1 μM against specific cell lines .
Data Tables
Case Studies
Several case studies have explored the pharmacological profiles of related compounds:
- Case Study on Antiviral Efficacy : A derivative was tested against HCV-infected cells, showing significant suppression of viral load at concentrations lower than those required for traditional antiviral agents.
- Case Study on Anticonvulsant Effects : In a controlled trial using animal models, a specific derivative displayed robust anticonvulsant activity with minimal side effects, suggesting its potential for further development as a therapeutic agent.
- Case Study on Cancer Cell Lines : A series of synthesized compounds were evaluated for their cytotoxic effects against multiple cancer cell lines, revealing that structural modifications could enhance selectivity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
